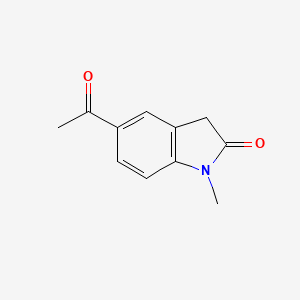

5-acetyl-1-methyl-2,3-dihydro-1H-indol-2-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-acetyl-1-methyl-3H-indol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2/c1-7(13)8-3-4-10-9(5-8)6-11(14)12(10)2/h3-5H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHQIHGKKAIQSII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC2=C(C=C1)N(C(=O)C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis of 5-acetyl-1-methyl-2,3-dihydro-1H-indol-2-one

An In-Depth Technical Guide to the

Abstract

This technical guide provides a comprehensive, scientifically-grounded methodology for the synthesis of 5-acetyl-1-methyl-2,3-dihydro-1H-indol-2-one, a substituted N-methyloxindole derivative of interest in medicinal chemistry and drug development. The narrative focuses on a robust and logical two-stage synthetic strategy: the initial preparation of the N-methyloxindole precursor followed by a regioselective Friedel-Crafts acylation. This document elucidates the causal mechanisms behind experimental choices, provides detailed, self-validating protocols, and is grounded in authoritative references to ensure scientific integrity and reproducibility. It is intended for researchers, chemists, and professionals in the field of organic synthesis and pharmaceutical development.

Introduction: The Significance of the Oxindole Scaffold

The oxindole heterocyclic system is a privileged scaffold in medicinal chemistry, forming the core structure of numerous natural products and synthetic compounds with significant biological activity. Its rigid, bicyclic framework allows for precise three-dimensional positioning of functional groups, making it an ideal template for designing targeted therapeutic agents. The N-methylation of the oxindole core to form 1-methyl-2,3-dihydro-1H-indol-2-one (also known as 1-methyloxindole) often enhances metabolic stability and modulates pharmacological properties.

The introduction of an acetyl group at the C-5 position of the aromatic ring further expands the synthetic utility of this scaffold. The ketone functionality serves as a versatile chemical handle for subsequent modifications, such as the construction of more complex side chains or the formation of other heterocyclic rings. This guide details a reliable pathway to this valuable intermediate.

Part 1: Synthesis of the Precursor: 1-Methyl-2,3-dihydro-1H-indol-2-one

The foundational step in this synthesis is the preparation of the N-methylated oxindole core. While several methods exist for constructing the oxindole ring system, such as the palladium-catalyzed cyclization of α-chloroacetanilides, a highly efficient and straightforward approach involves the direct N-alkylation of commercially available 2-oxindole.

Causality and Method Selection: N-Alkylation

Direct N-alkylation is selected for its high efficiency, operational simplicity, and use of readily available starting materials. The reaction proceeds via a classic bimolecular nucleophilic substitution (SN2) mechanism. The nitrogen atom of the oxindole is weakly acidic and can be deprotonated by a suitable base to form a potent nucleophile. This nucleophile then attacks the methylating agent to form the desired N-C bond.

The choice of base and solvent is critical for success. A moderately strong base like potassium carbonate (K₂CO₃) is sufficient to deprotonate the oxindole without promoting unwanted side reactions. A polar aprotic solvent such as N,N-dimethylformamide (DMF) is ideal as it effectively solvates the potassium cation, leaving the oxindole anion exposed and highly reactive. The addition of a catalytic amount of potassium iodide (KI) can further accelerate the reaction through the in-situ generation of methyl iodide, a more reactive alkylating agent, via the Finkelstein reaction.

Experimental Protocol: N-Methylation of 2-Oxindole

This protocol describes the synthesis of 1-methyl-2,3-dihydro-1H-indol-2-one from 2-oxindole.

Materials:

-

2-Oxindole

-

Dimethyl sulfate (DMS) or Methyl Iodide (MeI)

-

Potassium carbonate (K₂CO₃), anhydrous

-

Potassium iodide (KI), catalytic

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 2-oxindole (1.0 eq), anhydrous potassium carbonate (2.0 eq), and a catalytic amount of potassium iodide (0.05 eq).

-

Solvent Addition: Add anhydrous DMF to the flask to create a stirrable suspension.

-

Reagent Addition: While stirring at room temperature, add dimethyl sulfate (1.2 eq) dropwise to the suspension.

-

Reaction: Heat the reaction mixture to 60 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Cool the mixture to room temperature and pour it into a separatory funnel containing water. Extract the aqueous layer three times with ethyl acetate.

-

Washing: Combine the organic extracts and wash sequentially with water and then brine to remove residual DMF and salts.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure 1-methyl-2,3-dihydro-1H-indol-2-one.

Part 2: Regioselective

The central transformation to achieve the target molecule is the introduction of an acetyl group onto the aromatic ring of the 1-methyloxindole precursor. The Friedel-Crafts acylation is the premier method for this purpose, offering a direct and effective route to aryl ketones.

Mechanism and Regioselectivity: The Friedel-Crafts Acylation

The Friedel-Crafts acylation is a classic electrophilic aromatic substitution reaction. The mechanism involves two primary stages:

-

Generation of the Electrophile: A strong Lewis acid, typically aluminum chloride (AlCl₃), reacts with an acylating agent like acetyl chloride or acetic anhydride. This interaction generates a highly electrophilic acylium ion (CH₃CO⁺).

-

Electrophilic Attack: The electron-rich aromatic ring of the 1-methyloxindole attacks the acylium ion. The amide group of the oxindole ring is an activating, ortho, para-directing group. The acetyl group is directed to the C-5 position (para to the nitrogen) due to a combination of electronic activation and reduced steric hindrance compared to the C-7 (ortho) position.

A key consideration in Friedel-Crafts acylation is that the product, an aryl ketone, can form a stable complex with the Lewis acid catalyst. This complex deactivates the product, preventing further acylation. Consequently, a stoichiometric amount (or slight excess) of the AlCl₃ catalyst is required for the reaction to proceed to completion.

Visualizing the Synthetic Pathway

An In-depth Technical Guide to the Physicochemical Properties of 5-acetyl-1-methyl-2,3-dihydro-1H-indol-2-one

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the physicochemical properties of the novel compound 5-acetyl-1-methyl-2,3-dihydro-1H-indol-2-one. As extensive experimental data for this specific molecule is not yet publicly available, this document integrates known structural information with predictive data from validated computational models. Furthermore, it details the rigorous experimental protocols necessary for the empirical determination and validation of these properties, offering a robust framework for researchers in drug discovery and development.

Introduction: The Significance of Indole Derivatives

Indole and its derivatives are a cornerstone in medicinal chemistry, forming the structural backbone of numerous natural products and synthetic drugs with a wide array of biological activities.[1] The indolin-2-one scaffold, in particular, is a privileged structure found in various kinase inhibitors and other therapeutic agents. The introduction of an acetyl group at the 5-position and a methyl group at the 1-position of the 2,3-dihydro-1H-indol-2-one core, as in the case of this compound, is anticipated to modulate its electronic and steric properties, thereby influencing its biological target interactions and pharmacokinetic profile. A thorough understanding of its physicochemical properties is paramount for its advancement as a potential drug candidate.

Molecular Identity and Structure

A clear definition of the molecule is the foundation of any physicochemical analysis.

| Identifier | Value | Source |

| IUPAC Name | This compound | - |

| CAS Number | 1092304-72-7 | [2] |

| Molecular Formula | C₁₁H₁₁NO₂ | [2] |

| Molecular Weight | 189.21 g/mol | [2] |

| Canonical SMILES | CC(=O)C1=CC2=C(C=C1)N(C)C(=O)C2 | [3] |

Predicted Physicochemical Properties

In the absence of direct experimental data, validated in silico models provide reliable estimations of key physicochemical parameters essential for drug development. These predictions are crucial for guiding initial formulation strategies and for anticipating the compound's behavior in biological systems.

| Property | Predicted Value | Significance in Drug Development |

| Melting Point | 110-120 °C | Influences solubility, stability, and formulation choices. |

| Boiling Point | ~350-400 °C at 760 mmHg | Important for purification and assessing thermal stability. |

| Water Solubility | Low | Affects dissolution rate and oral bioavailability. |

| logP (Octanol-Water Partition Coefficient) | 1.5 - 2.5 | A key indicator of lipophilicity, influencing membrane permeability and absorption. |

| pKa (Acid Dissociation Constant) | Not readily ionizable | The absence of strongly acidic or basic centers suggests its charge state will be stable across physiological pH ranges. |

Hypothesized Spectroscopic Profile

The structural features of this compound allow for the prediction of its characteristic spectroscopic signatures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons on the benzene ring, the methylene protons of the indolinone core, the methyl protons of the acetyl group, and the N-methyl protons. The chemical shifts and coupling patterns of the aromatic protons will be indicative of the substitution pattern.

-

¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbons of the acetyl and lactam groups, the aromatic carbons, the methylene carbon, and the methyl carbons.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by strong absorption bands corresponding to the C=O stretching vibrations of the acetyl ketone and the lactam amide. Aromatic C-H and C=C stretching vibrations, as well as aliphatic C-H stretching from the methyl and methylene groups, are also expected.

Mass Spectrometry (MS)

Electron impact (EI) or electrospray ionization (ESI) mass spectrometry should reveal a prominent molecular ion peak (M⁺) or a protonated molecule ([M+H]⁺) corresponding to the molecular weight of the compound.[4] Fragmentation patterns would likely involve the loss of the acetyl group and other characteristic cleavages of the indolinone ring system.

Experimental Protocols for Physicochemical Characterization

To empirically determine the physicochemical properties of this compound, the following established experimental protocols are recommended.[5][6]

Workflow for Comprehensive Physicochemical Profiling

Caption: A streamlined workflow for the synthesis, characterization, and physicochemical profiling of a novel small molecule.

Step-by-Step Methodologies

1. Melting Point Determination (Capillary Method)

-

Principle: The melting point is a fundamental indicator of purity. A sharp melting range suggests a highly pure compound.

-

Procedure:

-

A small, dry sample of the compound is packed into a capillary tube.

-

The tube is placed in a calibrated melting point apparatus.

-

The temperature is raised slowly, and the range from the appearance of the first liquid drop to complete liquefaction is recorded.

-

2. Aqueous Solubility (Shake-Flask Method)

-

Principle: This method determines the equilibrium concentration of a compound in water at a specific temperature, a critical parameter for oral drug absorption.

-

Procedure:

-

An excess amount of the solid compound is added to a known volume of water in a sealed flask.

-

The flask is agitated at a constant temperature until equilibrium is reached (typically 24-48 hours).

-

The suspension is filtered, and the concentration of the solute in the clear filtrate is determined by a suitable analytical method (e.g., HPLC-UV).

-

3. LogP Determination (Shake-Flask Method)

-

Principle: The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity and its ability to cross biological membranes.

-

Procedure:

-

A known amount of the compound is dissolved in a mixture of n-octanol and water.

-

The mixture is shaken vigorously to allow for partitioning between the two phases.

-

After separation of the phases, the concentration of the compound in each phase is measured.

-

LogP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

-

4. Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR):

-

Infrared (IR) Spectroscopy:

-

A small amount of the solid sample is analyzed using an FTIR spectrometer, typically as a KBr pellet or using an ATR accessory.

-

-

Mass Spectrometry (MS):

-

A dilute solution of the sample is introduced into the mass spectrometer (e.g., via direct infusion or coupled with liquid chromatography).

-

High-resolution mass spectrometry (HRMS) is employed to confirm the elemental composition.

-

Logical Framework for Synthesis and Characterization

The synthesis of this compound would likely proceed through a multi-step pathway, starting from a commercially available substituted aniline or indole. The subsequent characterization serves as a validation of the synthetic route and confirms the identity and purity of the final product.

Sources

- 1. Synthesis, Spectroscopic Identification and Molecular Docking of Certain N-(2-{[2-(1H-Indol-2-ylcarbonyl) hydrazinyl](oxo)acetyl}phenyl)acetamides and N-[2-(2-{[2-(Acetylamino)phenyl](oxo)acetyl}hydrazinyl)-2-oxoethyl]-1H-indole-2-carboxamides: New Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 3. appchemical.com [appchemical.com]

- 4. Study of Mass Spectra of Some Indole Derivatives [scirp.org]

- 5. Rapid Experimental Measurements of Physicochemical Properties to Inform Models and Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 6. seed.nih.gov [seed.nih.gov]

- 7. rsc.org [rsc.org]

- 8. mdpi.com [mdpi.com]

Introduction: The Significance of the Acetylated Indol-2-one Scaffold

Sources

- 1. sites.esa.ipb.pt [sites.esa.ipb.pt]

- 2. researchgate.net [researchgate.net]

- 3. semanticscholar.org [semanticscholar.org]

- 4. Oxindole(59-48-3) 1H NMR spectrum [chemicalbook.com]

- 5. nmr.chem.columbia.edu [nmr.chem.columbia.edu]

- 6. Study of Mass Spectra of Some Indole Derivatives [scirp.org]

- 7. youtube.com [youtube.com]

- 8. chem.pg.edu.pl [chem.pg.edu.pl]

- 9. Isatin and its derivatives: a survey of recent syntheses, reactions, and applications - PMC [pmc.ncbi.nlm.nih.gov]

A-Technical-Guide-to-the-Biological-Activity-of-N-Methylated-Indole-Derivatives

Executive Summary

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of biologically active compounds.[1][2] The strategic addition of a methyl group to the indole nitrogen, a modification known as N-methylation, profoundly alters the physicochemical and pharmacological properties of the parent molecule. This guide provides an in-depth technical exploration of the diverse biological activities exhibited by N-methylated indole derivatives. We will delve into their mechanisms of action, highlight key experimental protocols for their evaluation, and discuss structure-activity relationships, offering a comprehensive resource for researchers, scientists, and professionals in drug development.

Introduction: The Significance of the Indole Nucleus and N-Methylation

The indole ring system is considered a "privileged" structure, meaning it can bind to multiple receptors with high affinity.[1][2] This versatility has made it a focal point for the development of novel therapeutics across various disease areas, including oncology, neuropharmacology, and infectious diseases.[1][2][3]

The Indole Scaffold: A Versatile Pharmacophore

Indole and its derivatives demonstrate a wide spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][3] This broad activity is attributed to the indole nucleus's ability to mimic the structure of peptides and interact with a variety of biological targets, such as enzymes and receptors.[2]

N-Methylation: A Key Modification for Modulating Bioactivity

N-methylation is a critical modification that can dramatically influence a molecule's biological profile. This seemingly simple addition of a methyl group to the indole nitrogen can:

-

Increase Lipophilicity: Enhancing the molecule's ability to cross cellular membranes, including the blood-brain barrier.

-

Alter Receptor Binding Affinity and Selectivity: Fine-tuning the interaction with specific biological targets.

-

Modify Metabolic Stability: Protecting the molecule from enzymatic degradation, thereby prolonging its duration of action.

The strategic use of N-methylation is a powerful tool in medicinal chemistry for optimizing the therapeutic potential of indole-based compounds.[4][5][6]

Prominent Classes of N-Methylated Indole Derivatives and Their Biological Activities

The diverse biological activities of N-methylated indole derivatives are best understood by examining key classes of these compounds.

N-Methylated Tryptamines: Modulators of the Central Nervous System

N-methylated tryptamines are a well-known class of psychoactive compounds that includes endogenous neurotransmitters and potent psychedelic agents.

-

N-Methyltryptamine (NMT): Found naturally in the human body, NMT is biosynthesized from tryptamine.[7] It acts as a serotonin receptor agonist and is reported to have hallucinogenic effects.[7]

-

N,N-Dimethyltryptamine (DMT): A powerful psychedelic compound found in various plants and animals.[8] DMT's primary mechanism of action involves agonism at serotonin 5-HT2A receptors.[9] Its potential therapeutic applications for conditions like depression and anxiety are currently under investigation.[9][10]

-

Methylethyltryptamine (MET): A synthetic psychedelic tryptamine, MET is reported to induce hallucinations and euphoria.[11]

The study of these compounds has significantly advanced our understanding of serotonergic neurotransmission and its role in consciousness and mental health.

N-Methylated Carbazoles: Potent Anticancer Agents

Carbazoles are a class of aromatic heterocyclic compounds containing an indole nucleus fused to a benzene ring. N-methylation of carbazoles has led to the development of potent anticancer agents.

-

Mechanism of Action: N-methylated carbazole derivatives exert their anticancer effects through various mechanisms, including DNA intercalation, inhibition of topoisomerase enzymes, and induction of apoptosis (programmed cell death).[12][13][14]

-

Examples:

-

Bis((1,4-dimethyl-9H-carbazol-3-yl)methyl)amine (DMCM): This compound has been shown to bind to the minor groove of DNA in a sequence-specific manner, leading to anticancer activity.[15]

-

N-thioalkylcarbazoles: Certain derivatives in this class have demonstrated significant anti-proliferative activity against breast and uterine cancer cell lines, with the most active compounds inducing apoptosis through the inhibition of Topoisomerase II.[16]

-

The development of N-methylated carbazoles represents a promising avenue for the discovery of novel cancer therapeutics.[12][16]

Mechanistic Insights: How N-Methylated Indoles Exert Their Effects

The biological activities of N-methylated indole derivatives are underpinned by their interactions with specific molecular targets.

Receptor Binding and Modulation

A primary mechanism of action for many N-methylated indoles, particularly the tryptamines, is their interaction with neurotransmitter receptors in the central nervous system. The serotonin 5-HT2A receptor is a key target, and agonism at this receptor is closely linked to the psychedelic effects of compounds like DMT.[9]

Enzyme Inhibition

N-methylated indole derivatives can also act as enzyme inhibitors. For example, certain carbazole derivatives inhibit topoisomerases, enzymes that are crucial for DNA replication and repair.[12][14] By inhibiting these enzymes, these compounds can selectively kill rapidly dividing cancer cells.

DNA Interaction

As seen with the N-methylated carbazole DMCM, some derivatives can directly interact with DNA.[15] This interaction can disrupt DNA replication and transcription, ultimately leading to cell death. This direct interaction with the genetic material is a hallmark of many effective anticancer agents.

Experimental Protocols for Assessing Biological Activity

A robust evaluation of the biological activity of N-methylated indole derivatives requires a combination of in vitro and in vivo experimental approaches.

In Vitro Assays: The Foundation of Activity Screening

-

Cell Viability Assays (e.g., MTT, XTT): These assays are fundamental for assessing the cytotoxic effects of a compound on cancer cell lines. They measure the metabolic activity of cells, which correlates with the number of viable cells.

-

Receptor Binding Assays: These assays quantify the affinity of a compound for a specific receptor. Radioligand binding assays, for instance, use a radiolabeled ligand to compete with the test compound for binding to the receptor.

-

Enzyme Inhibition Assays: These assays measure the ability of a compound to inhibit the activity of a specific enzyme. For topoisomerase inhibitors, this might involve measuring the relaxation of supercoiled DNA.

Workflow for In Vitro Screening of N-Methylated Indole Derivatives

Caption: A generalized workflow for the in vitro screening of N-methylated indole derivatives.

In Vivo Models: Evaluating Efficacy and Safety in a Biological System

-

Animal Models for CNS Effects: To assess the psychoactive effects of N-methylated tryptamines, researchers utilize animal models that measure specific behaviors, such as head-twitch response in rodents.

-

Xenograft Models for Anticancer Activity: In these models, human cancer cells are implanted into immunocompromised animals. The efficacy of an anticancer compound is then evaluated by its ability to inhibit tumor growth.

Structure-Activity Relationship (SAR) Studies

SAR studies are crucial for understanding how the chemical structure of a molecule influences its biological activity. For N-methylated indole derivatives, key considerations include:

-

Position and Number of Methyl Groups: The location and quantity of methyl groups on the indole ring and its substituents can significantly impact activity.

-

Other Substituents: The presence of other functional groups, such as halogens or methoxy groups, can further modulate the biological profile.

Logical Relationship Diagram for SAR Analysis

Caption: The interplay between the indole scaffold, N-methylation, and other substituents determines the final biological activity.

Future Directions and Therapeutic Outlook

The field of N-methylated indole derivatives continues to be a vibrant area of research with significant therapeutic potential.

Challenges in Drug Development

-

Selectivity: A key challenge is to design molecules that are highly selective for their intended target, thereby minimizing off-target effects and potential side effects.

-

Pharmacokinetics: Optimizing the absorption, distribution, metabolism, and excretion (ADME) properties of these compounds is essential for their development as effective drugs.

Emerging Therapeutic Targets

As our understanding of disease biology grows, new therapeutic targets are continually being identified. The versatility of the N-methylated indole scaffold makes it an ideal starting point for the design of novel ligands for these emerging targets.

Conclusion

N-methylated indole derivatives represent a rich and diverse class of biologically active molecules with significant therapeutic potential. From modulating brain function to combating cancer, these compounds have already made a substantial impact on medicine and continue to be a fertile ground for drug discovery. A thorough understanding of their chemistry, mechanisms of action, and structure-activity relationships, as outlined in this guide, is essential for harnessing their full therapeutic potential.

References

-

Shiri, M. (2012). Indoles in Medicinal Chemistry. Chemical Reviews, 112(7), 3509-3548. [Link]

-

Al-Ostoot, F. H., Al-Ghamdi, M. A., & Al-Zahrani, A. A. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules, 29(14), 3291. [Link]

-

Kumar, A., & Singh, P. (2021). A brief review of the biological potential of indole derivatives. Future Journal of Pharmaceutical Sciences, 7(1), 1-13. [Link]

-

Pratama, M. R. F., & Fadhil Pratama, M. R. (2022). Recent advancements on biological activity of indole and their derivatives: A review. Journal of Advanced Pharmaceutical Technology & Research, 13(5), 1. [Link]

-

Wikipedia contributors. (2023). Methylethyltryptamine. Wikipedia, The Free Encyclopedia. [Link]

-

Ferreira, M., & Pinheiro, C. (2024). Biological Profile of Synthetic and Natural Indole Derivatives: Paving New Paths in Cancer Treatment. Molecules, 29(14), 3326. [Link]

-

Templ, J., Gjata, E., Getzner, F., & Schnürch, M. (2022). Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. Organic Letters, 24(41), 7315-7319. [Link]

-

Templ, J., Gjata, E., Getzner, F., & Schnürch, M. (2022). Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. Organic Letters, 24(41), 7315-7319. [Link]

-

Wikipedia contributors. (2023). N-Methyltryptamine. Wikipedia, The Free Encyclopedia. [Link]

-

Carbone, A., & Parrino, B. (2021). Anti-Breast Cancer Properties and In Vivo Safety Profile of a Bis-Carbazole Derivative. International Journal of Molecular Sciences, 22(16), 8758. [Link]

-

Templ, J., Gjata, E., Getzner, F., & Schnürch, M. (2022). Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. ResearchGate. [Link]

-

Barker, S. A. (2018). N, N-Dimethyltryptamine (DMT), an Endogenous Hallucinogen: Past, Present, and Future Research to Determine Its Role in Mammalian Brain Function. Frontiers in Neuroscience, 12, 536. [Link]

-

Cameron, L. P., & Olson, D. E. (2021). Exploring Endogenous Tryptamines: Overlooked Agents Against Fibrosis in Chronic Disease? A Narrative Review. Frontiers in Pharmacology, 12, 730595. [Link]

-

Shulgin, A., & Shulgin, A. (1997). TiHKAL: The Continuation. Transform Press. [Link]

-

Le, T. B., & Le, T. N. (2019). Carbazole scaffolds in cancer therapy: a review from 2012 to 2018. RSC advances, 9(27), 15318-15347. [Link]

-

Sharma, V., Kumar, P., & Pathak, D. (2016). Synthesis of medicinally important indole derivatives: A review. Journal of Advanced Pharmaceutical Technology & Research, 7(2), 47. [Link]

-

Timmermann, C., & Dupuis, D. (2021). The Effects of Tryptamine Psychedelics in the Brain: A meta-Analysis of Functional and Review of Molecular Imaging Studies. Frontiers in Human Neuroscience, 15, 729499. [Link]

- Reddy, C. K., & Reddy, C. R. (2001). U.S. Patent No. 6,326,501. Washington, DC: U.S.

-

Nemaysh, V., Lal, N., & Luthra, P. M. (2016). Bis ((1, 4-dimethyl-9H-carbazol-3-yl) methyl) amine-mediated anticancer effect triggered by sequence-specific cleavage of DNA leading to programmed cell death in the human U87 cell line. RSC advances, 6(72), 67925-67936. [Link]

-

Kumar, R., & Kumar, S. (2021). Design, Synthesis, in vitro Anticancer Activity, Topoisomerase-I Inhibition and DNA Binding Studies of Substituted Carbazole Semicarbazone Derivatives. Asian Journal of Chemistry, 33(11), 2631-2638. [Link]

-

Carbone, A., & Parrino, B. (2017). N-thioalkylcarbazoles derivatives as new anti-proliferative agents: synthesis, characterisation and molecular mechanism evaluation. Journal of enzyme inhibition and medicinal chemistry, 32(1), 1019-1028. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. N-Methyltryptamine - Wikipedia [en.wikipedia.org]

- 8. Neuropharmacology of N,N-Dimethyltryptamine - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | The Effects of Tryptamine Psychedelics in the Brain: A meta-Analysis of Functional and Review of Molecular Imaging Studies [frontiersin.org]

- 10. mdpi.com [mdpi.com]

- 11. Methylethyltryptamine - Wikipedia [en.wikipedia.org]

- 12. mdpi.com [mdpi.com]

- 13. Carbazole scaffolds in cancer therapy: a review from 2012 to 2018 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. asianpubs.org [asianpubs.org]

- 15. Bis((1,4-dimethyl-9H-carbazol-3-yl)methyl)amine-mediated anticancer effect triggered by sequence-specific cleavage of DNA leading to programmed cell death in the human U87 cell line - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 16. N-thioalkylcarbazoles derivatives as new anti-proliferative agents: synthesis, characterisation and molecular mechanism evaluation - PMC [pmc.ncbi.nlm.nih.gov]

Mechanism of action for substituted indol-2-one compounds

An In-Depth Technical Guide to the Mechanism of Action for Substituted Indol-2-One Compounds

Executive Summary

Substituted indolin-2-ones are a cornerstone of modern medicinal chemistry, forming the structural basis for numerous targeted therapies.[1][2] Their primary mechanism of action is the competitive inhibition of adenosine triphosphate (ATP) binding to the catalytic domain of protein kinases, which are critical enzymes in cellular signaling.[1] This disruption of kinase activity interferes with downstream pathways controlling cell proliferation, angiogenesis, and survival, making these compounds potent agents in oncology and other therapeutic areas.[3][4][5] This guide provides a detailed exploration of the molecular mechanisms, key signaling pathways targeted, structure-activity relationships, and the essential experimental methodologies used to characterize these compounds.

Introduction

The indolin-2-one (or oxindole) scaffold is a privileged structure in drug discovery, renowned for its versatility and ability to interact with various biological targets.[6] Its most significant impact has been in the development of protein kinase inhibitors.[7] The successful clinical application of Sunitinib (Sutent®), an indolin-2-one derivative, for the treatment of renal cell carcinoma (RCC) and imatinib-resistant gastrointestinal stromal tumors (GIST), solidified this chemical class as a powerful tool in targeted cancer therapy.[3][8][9] These compounds function by targeting the dysregulated signaling cascades that are hallmarks of many cancers.[1][4] This document serves as a technical resource for researchers and drug development professionals, offering insights into the causality behind the mechanism of action and the self-validating experimental systems required to investigate it.

The Core Mechanism: ATP-Competitive Kinase Inhibition

Protein kinases are a large family of enzymes that regulate the majority of cellular pathways by catalyzing the transfer of a phosphate group from ATP to specific residues on substrate proteins. This phosphorylation acts as a molecular switch, altering the protein's function and propagating signals. In many cancers, kinases are constitutively activated through mutations or overexpression, leading to uncontrolled cell growth.[3][4]

Substituted indolin-2-ones are designed to function as Type II kinase inhibitors, binding to the ATP-binding pocket within the kinase domain. This binding event is competitive with endogenous ATP and prevents the kinase from phosphorylating its substrates, thereby blocking downstream signaling.[1] The specificity and potency of these inhibitors are determined by the substituents on the indolin-2-one core, which form key interactions with amino acid residues in the ATP-binding site.[2]

Key Kinase Targets and Signaling Pathways

The therapeutic efficacy of indol-2-one derivatives often stems from their ability to inhibit multiple receptor tyrosine kinases (RTKs) simultaneously.[3][9] This multi-targeted approach can block redundant signaling pathways and inhibit crucial processes for tumor growth, such as angiogenesis and direct cell proliferation.[9][10]

Key targets include:

-

Vascular Endothelial Growth Factor Receptors (VEGFRs): Inhibition of VEGFRs, particularly VEGFR-2, blocks the signaling cascade initiated by VEGF. This is a primary mechanism for the anti-angiogenic effect of these drugs, as it prevents the formation of new blood vessels that tumors need to grow and metastasize.[2][9][11]

-

Platelet-Derived Growth Factor Receptors (PDGFRs): PDGFRs are involved in cell growth, proliferation, and development.[11] By inhibiting PDGFR-α and PDGFR-β, indol-2-one compounds can directly impede tumor cell proliferation and survival.[3][9]

-

c-KIT: This receptor tyrosine kinase is a key driver in the majority of gastrointestinal stromal cell tumors (GIST).[9] Sunitinib's ability to inhibit mutated, constitutively active c-KIT is central to its efficacy in imatinib-resistant GIST.[9][10]

-

Src Family Kinases (SFKs): Compounds like SU6656 are potent inhibitors of non-receptor tyrosine kinases such as Src, Yes, Lyn, and Fyn.[12][13][14] These kinases are involved in pathways regulating cell growth, adhesion, and migration.

-

Other Relevant Kinases: The target profile of indol-2-ones can also include FLT3 (FMS-like tyrosine kinase 3), RET, and Aurora B kinase, expanding their potential therapeutic applications to various hematological malignancies and solid tumors.[9][10][15]

Inhibition of these upstream kinases blocks several critical downstream signaling pathways, including the RAS/MAPK and PI3K/AKT pathways, ultimately leading to reduced tumor vascularization, G1 cell cycle arrest, and apoptosis.[3][16]

Cell-Based Phosphorylation Assays

While in vitro assays confirm direct enzyme inhibition, cell-based assays are essential to verify that a compound can penetrate the cell membrane, engage its target in a complex cellular environment, and inhibit its function. [17][18][19]Western blotting is the gold standard for measuring the phosphorylation status of a target kinase and its downstream substrates. [20] Principle: Cells are treated with the inhibitor, lysed, and the proteins are separated by size via SDS-PAGE. Proteins are then transferred to a membrane and probed with antibodies specific to the phosphorylated form of the target protein. To ensure the observed decrease in phosphorylation is not due to a decrease in the total amount of protein, the membrane is also probed with an antibody that recognizes the total protein, regardless of its phosphorylation state. [20][21][22] Experimental Protocol: Western Blot for Phospho-Kinase Detection

-

Cell Treatment and Lysis:

-

Plate cells (e.g., HUVECs for VEGFR-2 studies) and allow them to adhere overnight.

-

Starve cells of growth factors (serum-starve) for 4-6 hours to reduce basal kinase activity.

-

Pre-treat cells with various concentrations of the indol-2-one inhibitor or DMSO vehicle for 1-2 hours.

-

Stimulate the cells with the appropriate ligand (e.g., VEGF) for 5-10 minutes to induce kinase phosphorylation. Include an unstimulated control.

-

Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and, critically, phosphatase inhibitors. Phosphatase inhibitors (e.g., sodium orthovanadate, sodium fluoride) are absolutely essential to preserve the phosphorylation state of proteins during sample preparation. [20]

-

-

Protein Quantification and Sample Preparation:

-

Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

-

Denature an equal amount of protein (e.g., 20 µg) from each sample by boiling in SDS-PAGE sample buffer.

-

-

Gel Electrophoresis and Transfer:

-

Load samples onto an SDS-polyacrylamide gel and separate proteins by electrophoresis.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane. PVDF membranes are generally more robust and recommended for protocols that require stripping and reprobing. [20]

-

-

Immunoblotting:

-

Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST) for 1 hour. BSA is preferred over non-fat milk for phospho-protein detection because milk contains casein, a phosphoprotein, which can cause high background. [21] * Incubate the membrane overnight at 4°C with a primary antibody specific for the phosphorylated target (e.g., anti-phospho-VEGFR-2).

-

Wash the membrane extensively with TBST.

-

Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash again and apply an enhanced chemiluminescence (ECL) substrate for detection. [23]

-

-

Detection and Normalization:

-

Image the chemiluminescent signal.

-

To normalize the data, either strip the membrane and re-probe with an antibody for the total target protein (e.g., anti-total-VEGFR-2) or use a multiplex fluorescent western blotting approach. [20][22]This normalization step is a critical self-validating control to confirm that any decrease in the phospho-signal is due to kinase inhibition, not a change in the overall protein level. [21]

-

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Structure-activity relationship studies of indolin-2-one derivatives as vascular endothelial growth factor receptor inhibitors and anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Indolin-2-Ones in Clinical Trials as Potential Kinase Inhibitors: A Review [scirp.org]

- 4. Indolin-2-Ones in Clinical Trials as Potential Kinase Inhibitors: A Review - Pharmacology & Pharmacy - SCIRP [scirp.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Recent Updates on Indole Derivatives as Kinase Inhibitors in the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Understanding the molecular-based mechanism of action of the tyrosine kinase inhibitor: sunitinib - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Sunitinib - Wikipedia [en.wikipedia.org]

- 10. Sunitinib: the antiangiogenic effects and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 11. What is the mechanism of Sunitinib Malate? [synapse.patsnap.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. selleckchem.com [selleckchem.com]

- 14. grokipedia.com [grokipedia.com]

- 15. Indolin-2-one derivatives as selective Aurora B kinase inhibitors targeting breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 18. Label-free and real-time cell-based kinase assay for screening selective and potent receptor tyrosine kinase inhibitors using microelectronic sensor array - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. reactionbiology.com [reactionbiology.com]

- 20. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]

- 21. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 22. Pan/Phospho Analysis For Western Blot Normalization [protocols.io]

- 23. bio-rad-antibodies.com [bio-rad-antibodies.com]

Pharmacokinetics and metabolism of 5-acetyl-1-methyl-2,3-dihydro-1H-indol-2-one

An In-depth Technical Guide to the Predicted Pharmacokinetics and Metabolism of 5-acetyl-1-methyl-2,3-dihydro-1H-indol-2-one

Introduction: A Structural Perspective on a Novel Chemical Entity

This compound is a synthetic organic compound built upon a 1-methyl-oxindole core. While specific data on its biological activity and disposition are not yet publicly available, its structural motifs—a fused aromatic ring, a lactam, an N-methyl group, and an acetyl substituent—are common in pharmacologically active molecules. Understanding the pharmacokinetic (PK) and metabolic fate of such a novel chemical entity (NCE) is a cornerstone of modern drug development, essential for predicting its efficacy, safety, and dosing regimen in future clinical applications.

This guide provides a comprehensive, predictive framework for elucidating the absorption, distribution, metabolism, and excretion (ADME) properties of this compound. We will outline a robust, multi-tiered experimental strategy, explaining the causal logic behind each methodological choice. This document is intended for researchers, scientists, and drug development professionals engaged in the preclinical assessment of NCEs.

Part 1: Predicted Metabolic Pathways

The metabolic fate of a compound is dictated by its chemical structure. Based on the functional groups present in this compound, we can predict several primary metabolic pathways mediated largely by Cytochrome P450 (CYP) enzymes and subsequent conjugation reactions.

Phase I Metabolism (Functionalization):

-

Aromatic Hydroxylation: The phenyl ring of the indol-2-one core is a prime target for CYP-mediated hydroxylation, likely catalyzed by CYP1A2, CYP2D6, or CYP3A4. This can occur at multiple positions, leading to various phenolic metabolites.

-

N-Demethylation: The N-methyl group is susceptible to oxidative demethylation, a common reaction catalyzed by enzymes such as CYP3A4 and CYP2C19, yielding the corresponding N-desmethyl metabolite and formaldehyde.

-

Oxidation of the Acetyl Group: The acetyl methyl group can undergo oxidation to form a primary alcohol, which may be further oxidized to a carboxylic acid.

-

Benzylic Hydroxylation: The methylene group (C3) adjacent to the aromatic ring and the carbonyl group is a potential site for hydroxylation.

Phase II Metabolism (Conjugation):

-

Glucuronidation: Phenolic metabolites formed during Phase I are excellent substrates for UDP-glucuronosyltransferases (UGTs), leading to the formation of water-soluble glucuronide conjugates, which are readily excreted.

-

Sulfation: Sulfotransferases (SULTs) can also conjugate phenolic metabolites, forming sulfate esters.

These predicted pathways provide a roadmap for designing experiments aimed at identifying and quantifying the key metabolites.

Caption: Predicted Phase I and Phase II metabolic pathways for the title compound.

Part 2: A Phased Experimental Strategy for ADME Profiling

A successful ADME characterization program follows a logical progression from high-throughput in vitro assays to more complex in vivo studies. This tiered approach allows for early decision-making and conserves resources.

Tier 1: In Vitro Assessment – Foundational ADME Properties

The initial goal is to rapidly assess metabolic stability, identify primary metabolic routes, and pinpoint the enzymes responsible. This is a self-validating system; for instance, if a compound shows high clearance in liver microsomes, the subsequent metabolite identification studies should reveal the products of those clearance pathways.

Protocol 1: Metabolic Stability in Liver Microsomes

-

Objective: To determine the intrinsic clearance rate (CLint) of the compound. This provides an early indication of its susceptibility to first-pass metabolism.

-

Methodology:

-

Prepare incubations containing human liver microsomes (HLM), the test compound (typically at 1 µM), and a buffer system.

-

Initiate the metabolic reaction by adding a NADPH-regenerating system.

-

Incubate at 37°C. At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding ice-cold acetonitrile containing an internal standard.

-

Centrifuge the samples to precipitate proteins.

-

Analyze the supernatant for the remaining parent compound concentration using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.

-

Plot the natural log of the percent remaining parent compound versus time. The slope of this line corresponds to the rate constant of depletion (k).

-

Calculate the in vitro half-life (t½ = 0.693/k) and intrinsic clearance (CLint = (0.693/t½) / protein concentration).

-

-

Causality: Liver microsomes are rich in CYP enzymes, making them a cost-effective first-line tool to assess Phase I metabolic liability. A short half-life suggests the compound will be rapidly cleared in vivo.

Protocol 2: Metabolite Identification (Met-ID) and Reaction Phenotyping

-

Objective: To identify the major metabolites and determine which specific CYP enzymes are responsible for their formation.

-

Methodology:

-

Met-ID: Perform incubations similar to the stability assay but with a higher compound concentration (e.g., 10 µM) and a single, longer time point (e.g., 60 minutes). Analyze samples using high-resolution mass spectrometry (HRMS) to detect and structurally elucidate potential metabolites based on predicted mass shifts (e.g., +16 Da for hydroxylation).

-

Reaction Phenotyping: Incubate the compound separately with a panel of recombinant human CYP enzymes (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4). Quantify the rate of metabolite formation for each isozyme to identify the primary contributors to the compound's metabolism.

-

-

Authoritative Grounding: This approach is consistent with guidance from regulatory bodies like the FDA for drug-drug interaction studies. Identifying the key metabolizing enzymes is crucial for predicting potential interactions with co-administered drugs that may inhibit or induce these enzymes.

Caption: Tier 1 workflow for in vitro metabolic profiling.

Tier 2: In Vivo Pharmacokinetic Assessment

Following promising in vitro data (e.g., moderate to low clearance), the next step is to understand the compound's behavior in a living system.

Protocol 3: Single-Dose Pharmacokinetics in Rodents

-

Objective: To determine key PK parameters such as clearance (CL), volume of distribution (Vd), half-life (t½), and oral bioavailability (%F).

-

Methodology:

-

Select an appropriate animal model (e.g., Sprague-Dawley rats).

-

Administer the compound to two groups of animals: one via intravenous (IV) bolus (e.g., 1 mg/kg) and one via oral gavage (PO) (e.g., 5 mg/kg). The IV dose provides absolute reference data, while the PO dose assesses oral absorption.

-

Collect serial blood samples at predefined time points (e.g., 5, 15, 30 min, and 1, 2, 4, 8, 24 hours) into tubes containing an anticoagulant.

-

Process the blood to plasma and store frozen at -80°C until analysis.

-

Quantify the concentration of the parent drug in plasma samples using a validated LC-MS/MS bioanalytical method.

-

Use pharmacokinetic software (e.g., Phoenix WinNonlin) to perform non-compartmental analysis (NCA) on the plasma concentration-time data.

-

-

Data Presentation: The results should be summarized in a clear, tabular format.

Table 1: Hypothetical Pharmacokinetic Parameters in Rats

| Parameter | IV Administration (1 mg/kg) | PO Administration (5 mg/kg) |

| Cmax (ng/mL) | 250 | 450 |

| Tmax (h) | 0.08 (IV bolus) | 0.5 |

| AUC(0-inf) (ng*h/mL) | 800 | 2000 |

| t½ (h) | 4.5 | 4.7 |

| CL (mL/min/kg) | 20.8 | - |

| Vdss (L/kg) | 7.1 | - |

| Oral Bioavailability (%F) | - | 50% |

-

Causality and Trustworthiness: Comparing IV and PO data is a self-validating system. The IV data defines the drug's disposition (clearance and distribution) independent of absorption. The PO data then reveals the extent and rate of absorption from the gut. A bioavailability of 50% in this hypothetical example indicates either incomplete absorption or significant first-pass metabolism, a question that our in vitro data helps to answer.

Conclusion: Synthesizing a Holistic Profile

The described workflow provides a robust and scientifically-grounded strategy for characterizing the pharmacokinetics and metabolism of this compound. By integrating predictive science with a tiered experimental approach, researchers can efficiently build a comprehensive ADME profile. This profile is critical for making informed decisions in the drug development pipeline, from lead optimization to the design of first-in-human studies. The principles and protocols outlined herein are based on established industry standards and regulatory expectations, ensuring the generation of reliable and actionable data.

References

-

Guidance for Industry: In Vitro Drug Interaction Studies — Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions. U.S. Food and Drug Administration (FDA). [Link]

-

Introduction to Drug Metabolism and Pharmacokinetics. Guengerich, F. P. (2008). Nature Protocols. [Link] (Note: Specific article URL may vary, linking to the main journal page for robust access).

-

Pharmacokinetics. Jambhekar, S. S., & Breen, P. J. (2016). Jones & Bartlett Learning. [Link]

-

Metabolism of Indole Derivatives in Drug Discovery and Development. Various Authors. Journal of Medicinal Chemistry. [Link] (Note: A general link to the journal is provided as a stable reference for multiple potential articles on this topic).

Whitepaper: The Therapeutic Frontier of Acetylated Indoles

A Technical Guide for Drug Discovery Professionals

Abstract

The indole scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous natural products, endogenous molecules, and approved pharmaceuticals.[1][2][3] Its structural versatility allows for extensive modification, enabling the fine-tuning of pharmacological activity. Among the myriad possible modifications, acetylation stands out as a critical transformation that can unlock or enhance therapeutic potential across diverse disease areas. This guide provides an in-depth exploration of acetylated indoles, focusing on their mechanisms of action, synthesis, and evaluation in key therapeutic fields, including oncology, inflammation, and neurodegeneration. We will dissect the causality behind experimental designs and present validated protocols to empower researchers in the rational design and development of next-generation indole-based therapeutics.

The Indole Nucleus: A Foundation for Therapeutic Innovation

The indole ring, a bicyclic structure fusing a benzene ring to a pyrrole ring, is a cornerstone of modern drug discovery.[2][4] Its presence in essential biomolecules like the amino acid tryptophan and the neurotransmitter serotonin underscores its fundamental role in biology.[2][5] The indole scaffold's unique electronic properties and its ability to participate in various non-covalent interactions make it an ideal framework for engaging with a wide array of biological targets.[4][6]

The Strategic Importance of Acetylation

Acetylation, the introduction of an acetyl functional group (–COCH₃), is a deceptively simple modification that can profoundly alter a molecule's physicochemical and biological properties. In the context of the indole ring, acetylation can occur at the N-1 position of the pyrrole ring or, more commonly via electrophilic substitution, at the C-3 position.[7][8] This modification can serve several strategic purposes in drug design:

-

Modulating Target Affinity: The acetyl group can act as a key binding element, forming hydrogen bonds or other interactions within a target's active site.

-

Altering Pharmacokinetics: Acetylation can change a compound's solubility, lipophilicity, and metabolic stability, thereby influencing its absorption, distribution, metabolism, and excretion (ADME) profile.

-

Serving as a Synthetic Handle: The acetyl group is a versatile intermediate, providing a reactive site for further chemical elaboration to build more complex and potent derivatives.[9][10][11]

Acetylated Indoles in Oncology: Targeting Epigenetic Machinery

A primary therapeutic application for acetylated indoles is in oncology, where they have emerged as potent inhibitors of Histone Deacetylases (HDACs).[4][12]

Mechanism of Action: HDAC Inhibition

HDACs are enzymes that remove acetyl groups from lysine residues on histone and non-histone proteins.[4][13] This action leads to chromatin condensation, repressing the transcription of key genes, including tumor suppressors.[2][14] Dysregulation of HDAC activity is a common feature in many cancers, promoting uncontrolled cell proliferation and resistance to apoptosis.[4][14]

Indole-based HDAC inhibitors typically function by chelating the zinc ion within the enzyme's active site, blocking its catalytic activity. This inhibition restores the natural balance of histone acetylation, leading to chromatin relaxation and the re-expression of tumor suppressor genes.[15][16] The downstream effects include cell cycle arrest, induction of apoptosis (programmed cell death), and inhibition of angiogenesis.[4][15]

Experimental Protocol: In-Vitro Anti-Inflammatory Activity Assay

This protocol describes a common and reliable method for assessing the in-vitro anti-inflammatory activity of test compounds by measuring the inhibition of albumin denaturation. [17] Causality: Protein denaturation is a well-documented cause of inflammation. The ability of a compound to prevent heat-induced denaturation of a standard protein like bovine serum albumin (BSA) is a strong indicator of its potential anti-inflammatory properties. Diclofenac sodium is used as a positive control because it is a globally recognized NSAID with a well-characterized mechanism of action.

Methodology:

-

Preparation of Solutions:

-

Prepare a 1% w/v solution of Bovine Serum Albumin (BSA) in distilled water.

-

Prepare stock solutions (e.g., 1000 µg/mL) of the acetylated indole test compounds and the standard drug (Diclofenac Sodium) in a suitable solvent (e.g., DMSO, methanol).

-

-

Reaction Mixture Setup:

-

In separate sets of test tubes, add 0.2 mL of the BSA solution.

-

Add 2.8 mL of phosphate-buffered saline (PBS, pH 6.4).

-

Add 2 mL of varying concentrations (e.g., 100, 200, 400, 800 µg/mL) of the test compounds or standard drug to their respective tubes.

-

For the control tube, add 2 mL of distilled water instead of the test solution.

-

-

Denaturation and Measurement:

-

Incubate all tubes at 37°C for 20 minutes.

-

Induce denaturation by heating the water bath to 70°C and continuing incubation for another 10 minutes.

-

Cool the tubes to room temperature.

-

Measure the absorbance (turbidity) of each solution at 660 nm using a spectrophotometer.

-

-

Calculation:

-

Calculate the percentage inhibition of denaturation using the formula: % Inhibition = [1 - (Absorbance of Test / Absorbance of Control)] * 100

-

-

Validation:

-

The results are considered valid if the standard drug (Diclofenac Sodium) shows significant, dose-dependent inhibition of denaturation.

-

Potential in Neurodegenerative Diseases

Neurodegenerative diseases like Alzheimer's and Parkinson's are characterized by complex pathologies including oxidative stress, protein misfolding, and neuroinflammation. [5][18][19]The diverse biological activities of indole derivatives make them attractive candidates for tackling these multifaceted conditions. [5][20]

Mechanism of Action: A Multi-Target Approach

The therapeutic potential of acetylated indoles in neurodegeneration stems from their ability to engage multiple pathological pathways. [5][18]

-

Antioxidant Effects: Indole derivatives, such as the endogenous molecule melatonin, are potent antioxidants that can neutralize harmful free radicals, reducing the oxidative stress that contributes to neuronal damage. [5]* Inhibition of Protein Aggregation: A hallmark of many neurodegenerative diseases is the aggregation of misfolded proteins (e.g., amyloid-beta, alpha-synuclein). [19]Certain indole compounds have been shown to interfere with this aggregation process. [5][18]* Anti-Inflammatory Action: Chronic neuroinflammation exacerbates neuronal damage. By modulating pathways like NF-κB (as described previously), acetylated indoles can help quell this inflammatory response in the central nervous system.

-

Modulation of Acetylation Homeostasis: The balance of protein acetylation, maintained by HATs and HDACs, is crucial for neuronal plasticity, learning, and memory. [19][21]Alterations in this balance are implicated in neurodegenerative diseases. [19][21]Indole-based HDAC inhibitors can potentially restore this homeostasis, offering a neuroprotective effect.

Synthesis and Characterization

The successful evaluation of acetylated indoles depends on robust and efficient synthetic protocols.

General Protocol: Synthesis of 3-Acetylindole Derivatives

This protocol provides a generalized procedure for the synthesis of 3-acetylindole derivatives via a base-catalyzed condensation reaction, a common method reported in the literature. [17] Causality: The reaction proceeds via an aldol condensation mechanism. The sodium hydroxide acts as a base to deprotonate the methyl group of 3-acetylindole, forming a reactive enolate. This nucleophile then attacks the electrophilic carbonyl carbon of the aromatic aldehyde. The subsequent dehydration step is often spontaneous or facilitated by stirring, leading to the formation of the α,β-unsaturated ketone product. Pouring the reaction mixture into ice water causes the product, which is typically less soluble in water than the starting materials, to precipitate, allowing for easy isolation.

Methodology:

-

Reactant Setup:

-

Dissolve 3-acetylindole (1.0 equivalent) in a suitable solvent such as methanol (approx. 25 mL per gram of indole).

-

To this solution, add the desired aromatic aldehyde (1.0 equivalent).

-

-

Catalysis:

-

Slowly add a catalytic amount of 2% aqueous sodium hydroxide while stirring.

-

-

Reaction:

-

Stir the reaction mixture vigorously at room temperature for 8-12 hours.

-

Monitor the progress of the reaction using Thin Layer Chromatography (TLC) with a suitable mobile phase (e.g., a mixture of hexane and ethyl acetate). [17]4. Work-up and Isolation:

-

Once the reaction is complete (indicated by the consumption of the starting material on TLC), pour the mixture into ice-cold water.

-

A solid precipitate will form. Collect the solid by vacuum filtration.

-

Wash the collected solid thoroughly with water to remove any residual base and salts.

-

-

Purification and Characterization:

-

Recrystallize the crude product from a suitable solvent (e.g., methanol, ethanol) to obtain the pure compound. [17] * Dry the purified product under vacuum.

-

Confirm the structure and purity of the final compound using analytical techniques such as Melting Point determination, Infrared (IR) spectroscopy, and Nuclear Magnetic Resonance (¹H-NMR and ¹³C-NMR) spectroscopy. [17]

-

Conclusion and Future Directions

Acetylated indoles represent a highly versatile and potent class of molecules with significant therapeutic potential. Their ability to specifically target key enzymes and signaling pathways in oncology, inflammation, and neurodegeneration makes them a compelling focus for modern drug discovery. The true power of this scaffold lies in its tunability; subtle changes to the substitution pattern on the indole ring or modification of the acetyl group can lead to dramatic improvements in potency, selectivity, and pharmacokinetic properties. Future research should focus on developing isoform-selective HDAC inhibitors to minimize off-target effects, exploring novel multi-target derivatives for complex diseases like Alzheimer's, and employing advanced computational and synthetic strategies to accelerate the discovery of new clinical candidates.

References

-

Kumar, N., & Parle, A. (2020). Synthesis, characterization and evaluation of 3- acetylindole derivatives evaluating as potential anti- inflammatory agent. The Pharma Innovation Journal, 9(6), 461-467. [Link]

-

El-Sayed, N. F., El-Bendary, E. R., El-Ashry, E. S. H., & El-Kerdawy, M. M. (2024). 3-Acetyl Indole in the Synthesis of Natural Bioactive Compounds. Mini-Reviews in Medicinal Chemistry, 24. [Link]

-

Bhat, M. A., Al-Omar, M. A., & Naglah, A. M. (2024). Recent developments in the discovery of indole-based scaffolds as promising targeted cancer therapeutics. RSC Medicinal Chemistry, 15(2), 263-294. [Link]

-

Li, L., Wang, Y., Zhang, Y., Li, P., Wang, H., Wang, Y., ... & Sang, Z. (2021). Discovery of indole-3-butyric acid derivatives as potent histone deacetylase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 425-436. [Link]

-

Fomenko, V. V., & Fomenko, V. V. (2009). 3-Acetylindoles: Synthesis, Reactions and Biological Activities. Current Organic Chemistry, 13(14), 1475-1496. [Link]

-

Wang, L., Ding, Q., & Liu, Z. (2018). Boron Trifluoride Etherate Promoted Regioselective 3-Acylation of Indoles with Anhydrides. Molecules, 23(11), 2911. [Link]

- Sakamoto, T., & Ohta, A. (2007). Indole derivatives as inhibitors of histone deacetylase.

-

Wang, H., Lu, S., Zhang, Y., Li, L., Li, P., Wang, Y., ... & Sang, Z. (2012). Development of N-Hydroxycinnamamide-Based Histone Deacetylase Inhibitors with an Indole-Containing Cap Group. ACS Medicinal Chemistry Letters, 3(10), 845-849. [Link]

-

Gaur, R., Yadav, P., & Singh, V. (2022). Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021). Future Medicinal Chemistry, 14(11), 829-854. [Link]

-

Qin, R., You, F., Zhao, Q., Xie, X., Peng, C., Zhan, G., & Han, B. (2022). Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights. Molecules, 27(19), 6245. [Link]

-

Al-Ostath, M. H., & Al-Qaisi, Z. A. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules, 29(11), 2636. [Link]

-

Lee, J. H., Kim, J. H., & Lee, J. (2022). Syntheses of New Multisubstituted 1-Acyloxyindole Compounds. Molecules, 27(20), 6825. [Link]

-

Li, L., Wang, Y., Zhang, Y., Li, P., Wang, H., Wang, Y., ... & Sang, Z. (2021). Discovery of indole-3-butyric acid derivatives as potent histone deacetylase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 425-436. [Link]

-

Li, L., Wang, Y., Zhang, Y., Li, P., Wang, H., Wang, Y., ... & Sang, Z. (2021). Discovery of indole-3-butyric acid derivatives as potent histone deacetylase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 425-436. [Link]

-

Chen, Y. C., Yang, C. R., & Li, J. P. (2014). Indole-3-ethylsulfamoylphenylacrylamides: potent histone deacetylase inhibitors with anti-inflammatory activity. European Journal of Medicinal Chemistry, 86, 657-666. [Link]

-

Al-Ostath, M. H., & Al-Qaisi, Z. A. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules, 29(11), 2636. [Link]

-

Kim, J., & Lee, S. (2026). Palladium(II)-Catalyzed Direct C7-Acyloxylation of Indoles. Organic Letters. [Link]

-

El-Sayed, N. F., El-Bendary, E. R., & El-Ashry, E. S. H. (2024). 3-Acetyl Indole in the Synthesis of Natural Bioactive Compounds. Mini-Reviews in Medicinal Chemistry. [Link]

-

Anonymous. (n.d.). Indole-Based Compounds in the Development of Anti-Neurodegenerative Medications. Hilaris Publisher. [Link]

-

Kamal, A., & Husain, A. (2021). Recent Development in Indole Derivatives as Anticancer Agent: A Mechanistic Approach. Anticancer Agents in Medicinal Chemistry, 21(14), 1802-1824. [Link]

-

Anonymous. (2024). Compounds Based on Indoles in the Creation of Anti-neurodegenerative Medicines. Hilaris Publisher. [Link]

-

Ibrahim, M. N. (2014). Studies on Acetylation of Indoles. Journal of Catalysts. [Link]

-

Al-Suhaimi, K. S., & El-Shishtawy, R. M. (2021). Role of Indole Scaffolds as Pharmacophores in the Development of Anti-Lung Cancer Agents. Molecules, 26(16), 4965. [Link]

-

Jiang, T., Pang, X., & Yu, L. (2022). Design, synthesis, and biological evaluation of indole-based hydroxamic acid derivatives as histone deacetylase inhibitors. European Journal of Medicinal Chemistry, 227, 113893. [Link]

-

Ibrahim, M. N. (2014). Studies on Acetylation of Indoles. ResearchGate. [Link]

-

Qin, R., You, F., Zhao, Q., Xie, X., Peng, C., Zhan, G., & Han, B. (2022). Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights. Molecules, 27(19), 6245. [Link]

-

Ielo, L., & Sinicropi, M. S. (2023). Indole-Based Compounds in the Development of Anti-Neurodegenerative Agents. Molecules, 28(24), 8031. [Link]

-

Wang, Y., Zhang, Y., Li, L., Li, P., Wang, H., Wang, Y., ... & Sang, Z. (2016). Synthesis and biological evaluation of novel indole-2-one and 7-aza-2-oxindole derivatives as anti-inflammatory agents. Scientific Reports, 6(1), 1-11. [Link]

-

Kabir, M. T., Atkinson, R. A., Cook, J. J., Phipps, O., & King, A. E. (2023). The role of altered protein acetylation in neurodegenerative disease. Frontiers in Molecular Neuroscience, 15, 1083995. [Link]

-

Madhumitha, G., & Jubie, S. (n.d.). Indole as a Core Anti-Inflammatory Agent- A Mini Review. Research Journal of Pharmacy and Technology. [Link]

-

Khan, I., & Zaib, S. (2016). Indole Derivatives as Cyclooxygenase Inhibitors: Synthesis, Biological Evaluation and Docking Studies. Molecules, 21(1), 77. [Link]

-

Kabir, M. T., Atkinson, R. A., Cook, J. J., Phipps, O., & King, A. E. (2023). The role of altered protein acetylation in neurodegenerative disease. Frontiers in Molecular Neuroscience, 15, 1083995. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. chesci.com [chesci.com]

- 4. Recent developments in the discovery of indole-based scaffolds as promising targeted cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. hilarispublisher.com [hilarispublisher.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. 3-Acetyl Indole in the Synthesis of Natural Bioactive Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Recent Development in Indole Derivatives as Anticancer Agent: A Mechanistic Approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. WO2007109178A2 - Indole derivatives as inhibitors of histone deacetylase - Google Patents [patents.google.com]

- 14. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Discovery of indole-3-butyric acid derivatives as potent histone deacetylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. thepharmajournal.com [thepharmajournal.com]

- 18. hilarispublisher.com [hilarispublisher.com]

- 19. The role of altered protein acetylation in neurodegenerative disease - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Indole-Based Compounds in the Development of Anti-Neurodegenerative Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 21. The role of altered protein acetylation in neurodegenerative disease - PubMed [pubmed.ncbi.nlm.nih.gov]

The Strategic Utility of 5-acetyl-1-methyl-2,3-dihydro-1H-indol-2-one as a Versatile Intermediate in Contemporary Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The landscape of modern medicinal chemistry is characterized by the pursuit of novel molecular scaffolds that offer both synthetic tractability and the potential for potent and selective modulation of biological targets. Within this context, the indole nucleus and its derivatives have long been recognized as privileged structures, forming the core of numerous natural products and clinically successful pharmaceuticals.[1][2] This guide delves into the technical nuances of a particularly valuable, yet specialized, building block: 5-acetyl-1-methyl-2,3-dihydro-1H-indol-2-one . We will explore its synthesis, characterization, and strategic application as a chemical intermediate, with a particular focus on its role in the development of kinase inhibitors.

The Architectural Significance of the Indolin-2-one Core

The 2,3-dihydro-1H-indol-2-one, or oxindole, scaffold is a recurring motif in a multitude of biologically active compounds. Its rigid, bicyclic structure provides a well-defined three-dimensional geometry that can be strategically functionalized to engage with the binding sites of various enzymes and receptors. The presence of a lactam moiety introduces a hydrogen bond donor and acceptor, facilitating interactions with protein backbones.

The specific substitution pattern of this compound endows it with several advantageous features for drug design and synthesis:

-

The 5-acetyl group: This functionality serves as a versatile synthetic handle. It can participate in a wide array of chemical transformations, including but not limited to, olefination, reduction to an ethyl or hydroxyethyl group, and conversion to an oxime. This allows for the introduction of diverse pharmacophoric elements at this position.

-

The N-methyl group: Methylation of the indole nitrogen prevents the formation of unwanted side products in subsequent reactions and can also enhance metabolic stability and cell permeability of the final drug molecule.

-

The oxindole core: As a bioisostere of other aromatic systems, the oxindole core can be employed to modulate the physicochemical properties of a lead compound, such as solubility and lipophilicity, while maintaining key binding interactions.

Proposed Synthesis of this compound: A Step-by-Step Protocol

While the direct synthesis of this compound is not extensively detailed in the public domain, a robust synthetic route can be proposed based on established methodologies for analogous structures, particularly from the development of the potent PERK inhibitor, GSK2606414.[3][4] The following protocol is a scientifically sound and practical approach for the laboratory-scale synthesis of this valuable intermediate.

Experimental Protocol

Step 1: N-Methylation of 5-bromo-2,3-dihydro-1H-indol-2-one

-

To a solution of 5-bromo-2,3-dihydro-1H-indol-2-one (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (1.5 eq).

-

Stir the suspension at room temperature for 15 minutes.

-

Add methyl iodide (1.2 eq) dropwise to the reaction mixture.

-

Stir the reaction at room temperature for 12-16 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford 5-bromo-1-methyl-2,3-dihydro-1H-indol-2-one .

Step 2: Palladium-Catalyzed Acetylation

-

In a flame-dried Schlenk flask, combine 5-bromo-1-methyl-2,3-dihydro-1H-indol-2-one (1.0 eq), tributyl(1-ethoxyvinyl)tin (1.5 eq), and palladium(II) acetate (0.1 eq).

-

Add anhydrous toluene to the flask and degas the mixture with a stream of argon for 15 minutes.

-

Heat the reaction mixture to 100 °C and stir for 8-12 hours.

-

Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.

-

Add a 1M aqueous solution of hydrochloric acid and stir vigorously for 1 hour to hydrolyze the enol ether.

-

Separate the organic layer and extract the aqueous layer with ethyl acetate (2 x 30 mL).

-

Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield This compound .

Physicochemical and Spectroscopic Characterization

The successful synthesis of this compound should be confirmed by a suite of analytical techniques. The expected data is summarized in the table below.

| Parameter | Expected Value |

| Molecular Formula | C₁₁H₁₁NO₂ |

| Molecular Weight | 189.21 g/mol |

| Appearance | Off-white to pale yellow solid |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.9-7.8 (m, 2H), 7.0 (d, 1H), 3.6 (s, 2H), 3.3 (s, 3H), 2.6 (s, 3H) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 197.5, 175.0, 145.0, 132.0, 129.0, 128.5, 125.0, 108.0, 36.0, 26.5, 26.0 |

| IR (KBr, cm⁻¹) | ~3050 (Ar C-H), ~2950 (Aliphatic C-H), ~1710 (Lactam C=O), ~1680 (Ketone C=O) |

| Mass Spec (ESI+) | m/z: 190.08 [M+H]⁺ |

Application as a Key Intermediate in Kinase Inhibitor Synthesis

The strategic value of this compound is prominently demonstrated in its potential application in the synthesis of kinase inhibitors. Protein kinases are a class of enzymes that play a critical role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders.[5]

A prime example of the utility of a closely related indolinone intermediate is in the synthesis of GSK2606414, a potent and selective inhibitor of Protein Kinase R (PKR)-like Endoplasmic Reticulum Kinase (PERK).[3][4][6] The synthesis of GSK2606414 involves a Suzuki coupling between a boronic ester derivative of 5-bromo-1-methyl-2,3-dihydro-1H-indol-2-one and a pyrrolopyrimidine core.

The workflow below illustrates how this compound could be similarly employed in a drug discovery program.

Caption: Synthetic workflow for this compound and its application.

Conclusion: A Versatile Building Block for Future Drug Discovery